An In-depth Technical Guide to 4-Isobutylphenol for Advanced Research
An In-depth Technical Guide to 4-Isobutylphenol for Advanced Research
This guide provides an in-depth exploration of 4-isobutylphenol (CAS No. 4167-74-2), a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, analytical characterization, biological relevance, and safe handling. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.
Core Molecular Identity and Physicochemical Properties
4-Isobutylphenol, systematically named 4-(2-methylpropyl)phenol, is an organic compound featuring a phenol ring substituted with an isobutyl group at the para position. This structure is foundational to its chemical behavior and applications, particularly its role as a precursor in the synthesis of more complex molecules.[1]
The compound's identity is unequivocally established by its CAS Registry Number: 4167-74-2 .
Table 1: Key Physicochemical Properties of 4-Isobutylphenol
| Property | Value | Source(s) |
| CAS Number | 4167-74-2 | [2][3] |
| Molecular Formula | C₁₀H₁₄O | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 51 °C | [5] |
| Boiling Point | ~239-245 °C | [5] |
| Density | ~0.975 g/cm³ | [6] |
| pKa | ~9.84 (Predicted) | [5] |
| Solubility | Moderately soluble in water; soluble in organic solvents (ethanol, ether) | |
| Synonyms | p-Isobutylphenol, 4-(2-methylpropyl)phenol | [5] |
Synthesis of 4-Isobutylphenol: A Protocol Grounded in Mechanistic Principles
The most direct and industrially relevant method for synthesizing 4-isobutylphenol is the Friedel-Crafts alkylation of phenol. This reaction is a cornerstone of electrophilic aromatic substitution and provides a clear example of how to functionalize an aromatic ring.[7][8]
Causality in Synthesis: Why Friedel-Crafts Alkylation?
The hydroxyl group of phenol is an activating, ortho, para-directing group. This electronic effect enriches the electron density at the positions ortho and para to the hydroxyl group, making them susceptible to attack by an electrophile.[9] In this synthesis, the electrophile is an isobutyl carbocation, generated in situ from an alkylating agent like isobutylene or an isobutyl halide in the presence of a Lewis acid catalyst.[7] Steric hindrance from the hydroxyl group and the bulky isobutyl group favors substitution at the less hindered para position, leading to 4-isobutylphenol as the major product.
Diagram: Friedel-Crafts Alkylation Workflow
Caption: A typical workflow for the synthesis of 4-isobutylphenol via Friedel-Crafts alkylation.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established Friedel-Crafts procedures.[9]
-
Reactor Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol (1.0 equivalent) in a dry solvent such as dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), in portions. The formation of a complex with phenol is exothermic.
-
Alkylating Agent Addition: Slowly add the alkylating agent, such as isobutylene gas bubbled through the solution or 2-chloro-2-methylpropane (tert-butyl chloride, 1.05 equivalents), dropwise from the addition funnel. Maintain the temperature below 10 °C. Rationale: Slow addition and low temperature are crucial to control the exothermic reaction and minimize side reactions like polyalkylation.[7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the catalyst and separates it into the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4-isobutylphenol.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of synthesized 4-isobutylphenol. A multi-technique approach is standard practice.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying 4-isobutylphenol and its impurities. A reversed-phase method is typically employed.
-
Principle of Method Selection: Reversed-phase chromatography (e.g., using a C18 column) is ideal for separating moderately polar organic molecules like 4-isobutylphenol from both more polar and less polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, allows for fine-tuning of the retention time. UV detection is suitable due to the aromatic ring's chromophore.[1][3]
Table 2: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic: 60:40 (v/v) Methanol:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Note: This is a starting point; method validation and optimization are required for specific applications.[3][10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time data (from GC) and mass fragmentation patterns (from MS) for confident identification.
-
Principle of Method Selection: 4-isobutylphenol is sufficiently volatile for GC analysis. An MS detector provides high specificity. Derivatization (e.g., silylation) can be used to improve peak shape and thermal stability, but is often not necessary. An ion-trap or quadrupole mass spectrometer operating in electron ionization (EI) mode is standard.[11]
Table 3: Representative GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-350 m/z |
| Note: These parameters should be optimized for the specific instrument and application.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[13] The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons (in the 6.7-7.1 ppm region), the phenolic -OH proton (a broad singlet), and the protons of the isobutyl group (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene group).[14][15]
Applications and Biological Significance
While 4-isobutylphenol is a versatile intermediate, its primary relevance in the pharmaceutical field is linked to the synthesis of Ibuprofen .[16]
Role in Ibuprofen Synthesis
Ibuprofen, 2-(4-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID).[16] In several synthetic routes, structures related to the 4-isobutylphenyl moiety are key intermediates. For instance, the BHC synthesis, a greener industrial process, starts with the Friedel-Crafts acylation of isobutylbenzene to form 4-isobutylacetophenone, which is then converted to ibuprofen through several steps.[17][18] 4-Isobutylphenol itself can be considered a structural analogue or a potential impurity/degradation product in these processes.
Diagram: Relationship to Ibuprofen
Caption: The central role of the 4-isobutylphenyl scaffold in the synthesis of Ibuprofen.
Potential as an Endocrine Disruptor
Like other alkylphenols (e.g., 4-nonylphenol and 4-octylphenol), 4-isobutylphenol is recognized as a potential endocrine-disrupting chemical (EDC).[19] EDCs are exogenous substances that can interfere with the body's endocrine system. Alkylphenols are known to exert estrogenic effects, primarily by acting as agonists for the estrogen receptor (ER).[20]
This activity is a critical consideration in drug development and environmental toxicology. The binding of an alkylphenol to the estrogen receptor can trigger downstream cellular responses normally regulated by endogenous estrogens, potentially leading to adverse health effects.[21] One study demonstrated the estrogenicity of 4-isobutylphenol in rainbow trout hepatocytes, highlighting its potential to impact aquatic life and signaling the need for further toxicological assessment.
Diagram: Potential Mechanism of Endocrine Disruption
Caption: Simplified pathway of endocrine disruption by estrogen receptor agonists like 4-isobutylphenol.
Safety and Handling
As a phenolic compound, 4-isobutylphenol requires careful handling to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
While comprehensive toxicological data for 4-isobutylphenol is limited, related alkylphenols are known skin and eye irritants and may pose risks to aquatic environments.[22] All laboratory work should be preceded by a thorough risk assessment.
References
-
Montes-Grajales, D., & Olivero-Verbel, J. (2015). EDCs DataBank: 3D-Structure database of endocrine disrupting chemicals. Toxicology, 327, 87-94. Available at: [Link]
-
PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Available at: [Link]
- Supporting Information for various chemical syntheses. (n.d.). Peking University/Chinese Academy of Sciences.
-
Arain, S. A., et al. (2011). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. Journal of Chromatographic Science, 49(6), 444-448. Available at: [Link]
-
ResearchGate. (2011). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. Available at: [Link]
-
Lin, Y. P., et al. (2017). Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols, and bisphenol A in human urine. Journal of Chromatography B, 1060, 204-211. Available at: [Link]
-
Semantic Scholar. (2024). Modification of ibuprofen synthesis through the mechanism analysis. Available at: [Link]
-
Wackerly, J. (2019). Ibuprofen Synthesis. Synaptic, Central College. Available at: [Link]
-
PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Available at: [Link]
-
OECD Existing Chemicals Database. (1994). PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Available at: [Link]
-
Taylor & Francis Online. (2011). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. Available at: [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]
-
Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental Health Perspectives, 115(Suppl 1), 69–76. Available at: [Link]
-
The Friedel-Crafts Reaction. (2014). University of California, Irvine. Available at: [Link]
-
Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]
-
PubMed Central. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Available at: [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-Isobutylphenol. The University of Queensland. Available at: [Link]
-
PubMed Central. (2025). Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis. Available at: [Link]
-
The Good Scents Company. (n.d.). isobutyl phenol, 31195-95-6. Available at: [Link]
-
LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Available at: [Link]
-
ResearchGate. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Available at: [Link]
- Google Patents. (2017). WO2017042181A1 - Process for the alkylation of phenols.
-
MDPI. (2020). Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. Available at: [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]
-
PubMed Central. (2019). Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum. Available at: [Link]
-
Wikipedia. (n.d.). Ibuprofen. Available at: [Link]
-
PubMed. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Available at: [Link]
-
PubChem. (n.d.). Phenol, 4-(2-methylpropyl)-. National Center for Biotechnology Information. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Available at: [Link]
-
PubMed Central. (2018). Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver. Available at: [Link]
-
ResearchGate. (2014). Kinetic Modeling of Carbonylation of 1-(4-Isobutylphenyl)ethanol Using a Homogeneous PdCl2(PPh3)2/TsOH/LiCl Catalyst System. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Phenol, 4-(2-methylpropyl)- | C10H14O | CID 123212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. lcms.cz [lcms.cz]
- 13. rsc.org [rsc.org]
- 14. 4-Butylphenol(1638-22-8) 1H NMR spectrum [chemicalbook.com]
- 15. 4-Isobutylphenol | C10H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 16. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 19. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
